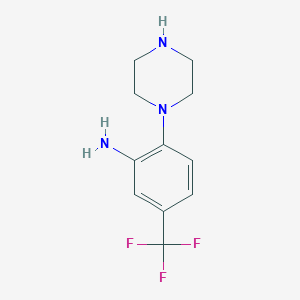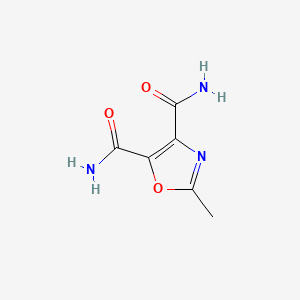
Oxazole-4,5-dicarboxamide, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole-4,5-dicarboxamide, 2-methyl- is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-4,5-dicarboxamide, 2-methyl- typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow synthesis techniques. This method allows for the rapid and efficient production of oxazoles by using packed reactors containing commercial manganese dioxide. The flow synthesis approach improves safety and product purity compared to traditional batch synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole-4,5-dicarboxamide, 2-methyl- undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Dimethylformamide for formylation, and various haloketones for nucleophilic substitution.
Major Products
The major products formed from these reactions include substituted oxazoles, which can be further functionalized for various applications .
Applications De Recherche Scientifique
Oxazole-4,5-dicarboxamide, 2-methyl- has several scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of oxazole-4,5-dicarboxamide, 2-methyl- involves its interaction with tubulin, a key protein in the formation of microtubules. By binding to the colchicine site of tubulin, the compound inhibits tubulin polymerization, disrupting the mitotic spindle formation and leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxazole-2,4-dicarboxylic acid 2-methyl ester
- 2-Methyl-4,5-diphenyl-oxazole
- 2-Methyl-4-(3’,4’,5’-trimethoxyphenyl)-5-substituted oxazoles
Uniqueness
Oxazole-4,5-dicarboxamide, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization at submicromolar concentrations sets it apart from other oxazole derivatives, making it a promising candidate for further research and development in medicinal chemistry .
Propriétés
Numéro CAS |
61151-89-1 |
|---|---|
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2-methyl-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C6H7N3O3/c1-2-9-3(5(7)10)4(12-2)6(8)11/h1H3,(H2,7,10)(H2,8,11) |
Clé InChI |
GPMSKFTYOVAEOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



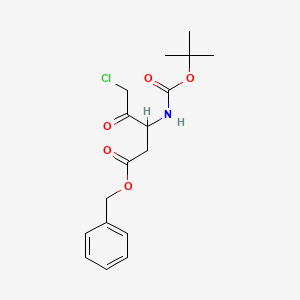
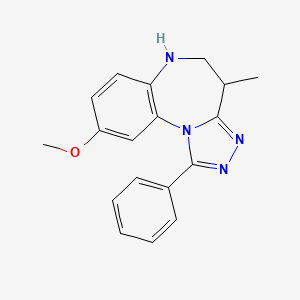
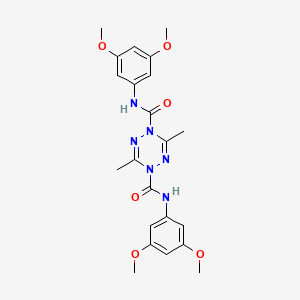
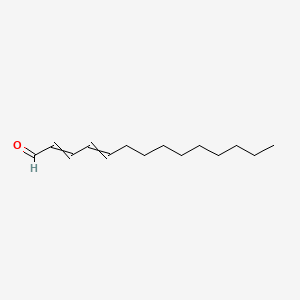
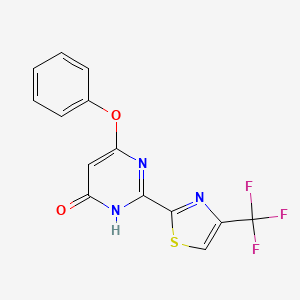
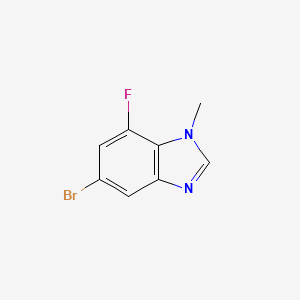
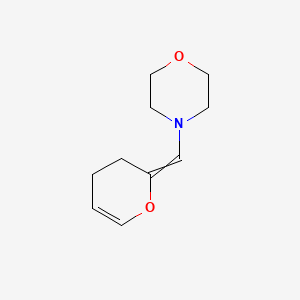
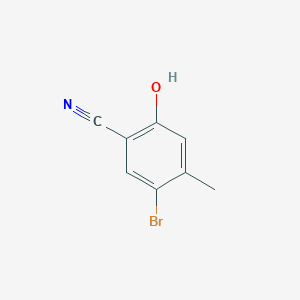
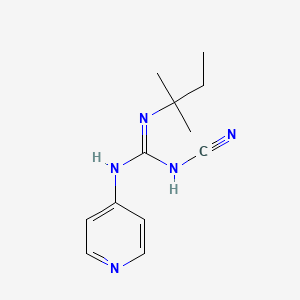
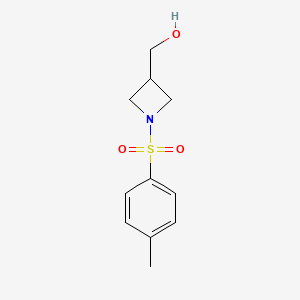
![N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B13941664.png)
![1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-](/img/structure/B13941668.png)
